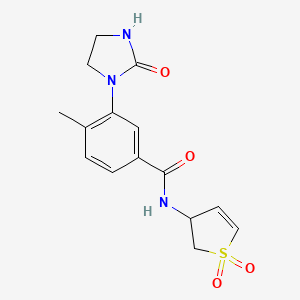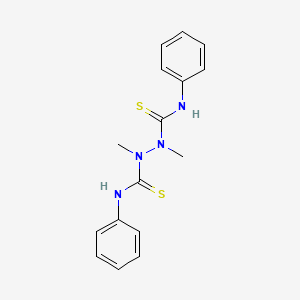![molecular formula C13H19N3O2S B5523769 (3R*,4S*)-3,4-dimethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5523769.png)
(3R*,4S*)-3,4-dimethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "(3R*,4S*)-3,4-dimethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}piperidin-4-ol" involves complex reactions that result in highly substituted pyrimidine rings. Such syntheses often employ methods that induce distortion from planarity in the pyrimidine rings, illustrating the flexibility and complexity in synthesizing these molecules (Trilleras et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds features significant nonplanarity in the pyrimidine rings, as seen in their crystalline forms. The structure determination through crystallography reveals the intricacies of hydrogen bonding and molecular conformation that affect the overall stability and reactivity of such compounds (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving this compound class can lead to various derivatives with distinct properties. For instance, anti-angiogenic and DNA cleavage activities have been observed in novel derivatives, highlighting the chemical versatility and potential biological relevance of these compounds (Kambappa et al., 2017).
Aplicaciones Científicas De Investigación
Complex Formation with Metal Ions
Research has shown that pyrimidine derivatives can form complexes with various metal ions, which could have implications in agricultural chemicals and potentially in the development of new materials or catalysts. Specifically, studies on related pyrimidine bases indicate that these compounds bond to metal ions through the carbonyl group at C(4), suggesting possible applications in the synthesis of metal-organic frameworks or as ligands in coordination chemistry (Dixon & Wells, 1986).
Antimicrobial Properties
Several studies have synthesized and evaluated the antimicrobial activities of piperidine derivatives, including compounds structurally related to "(3R*,4S*)-3,4-dimethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}piperidin-4-ol." These compounds have shown activity against bacterial and fungal strains, highlighting their potential as templates for the development of new antimicrobial agents (Prakash et al., 2013).
Supramolecular Chemistry
Research into the structural properties of pyrimidine and piperidine derivatives has contributed to the understanding of supramolecular chemistry, specifically how hydrogen bonding influences the assembly and properties of molecular structures. This knowledge is crucial for designing molecular machines, sensors, and materials with specific functions (Trilleras et al., 2008).
Corrosion Inhibition
Piperidine derivatives have been investigated for their potential as corrosion inhibitors for metals. Quantum chemical calculations and molecular dynamics simulations suggest these compounds could protect metals from corrosion, making them of interest for applications in materials science and engineering (Kaya et al., 2016).
Anti-Cancer Research
Compounds related to "(3R*,4S*)-3,4-dimethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}piperidin-4-ol" have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. Some derivatives have shown promising activity, suggesting potential applications in the development of novel anticancer agents (Mallesha et al., 2012).
Propiedades
IUPAC Name |
[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-(2-methylsulfanylpyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-9-8-16(5-4-13(9,2)18)11(17)10-6-14-12(19-3)15-7-10/h6-7,9,18H,4-5,8H2,1-3H3/t9-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIGKBWGYJFLLD-RNCFNFMXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)C2=CN=C(N=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=CN=C(N=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5523697.png)
![4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523699.png)
![3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523704.png)

![N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5523721.png)
![9-(2-fluoro-4-methoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523722.png)
![4,6-dimethyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B5523724.png)
![2-(benzylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5523729.png)
![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5523738.png)

![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide](/img/structure/B5523751.png)
![4-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5523758.png)

